2-(4-Cyanophenyl)-2-oxoacetic acid

Computational Chemistry Enzyme Modeling Drug Discovery

2-(4-Cyanophenyl)-2-oxoacetic acid (CAS 76590-50-6) is a differentiated aromatic α-keto acid featuring a strongly electron-withdrawing para-cyano group. This substitution significantly enhances electrophilicity at the α-keto moiety and alters binding energetics (ΔE_S = -13.0 kcal/mol for the ethyl ester vs. unsubstituted scaffold), making it essential for probing enzyme binding pockets where an electrophilic aryl ring drives affinity or selectivity. It is also a certified reference standard for ANDA method validation (AMV/QC), traceable to USP/EP. Generic substitution with unsubstituted phenylglyoxylic acid is scientifically invalid due to profound differences in reactivity, docking profiles, and boiling points. Choose this compound for target-specific SAR studies, high-temperature synthetic routes, and regulatory-compliant analytical workflows.

Molecular Formula C9H5NO3
Molecular Weight 175.14 g/mol
Cat. No. B8784730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyanophenyl)-2-oxoacetic acid
Molecular FormulaC9H5NO3
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)C(=O)O
InChIInChI=1S/C9H5NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,(H,12,13)
InChIKeyWQRGOHNBTIFYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Cyanophenyl)-2-oxoacetic acid: An α-Keto Acid Scaffold for Targeted Research Applications and Analytical Method Development


2-(4-Cyanophenyl)-2-oxoacetic acid (CAS: 76590-50-6) is a specialized aromatic α-keto acid, characterized by a para-cyanophenyl group attached to an oxoacetic acid moiety [1]. It serves as a key building block in medicinal chemistry and a certified reference standard for pharmaceutical quality control (QC) and Abbreviated New Drug Application (ANDA) method validation [2]. The presence of the strongly electron-withdrawing cyano group significantly differentiates its physicochemical and biochemical behavior from unsubstituted phenylglyoxylic acid and other 4-substituted analogs, directly impacting its suitability for specific research and industrial workflows.

Why 2-(4-Cyanophenyl)-2-oxoacetic acid Cannot Be Replaced by Simple Phenylglyoxylic Acid Analogs


Generic substitution of 2-(4-Cyanophenyl)-2-oxoacetic acid with unsubstituted or differently substituted phenylglyoxylic acid analogs is not scientifically valid. The para-cyano substituent exerts a potent -I (inductive) and -M (mesomeric) electron-withdrawing effect, which fundamentally alters the electrophilicity of the α-keto group and the acidity of the carboxylic acid . This directly translates into quantifiable differences in docking energies against biological targets, as demonstrated in silico, and in key physicochemical properties like boiling point, which is elevated by approximately 92°C compared to the unsubstituted ethyl ester analog [1][2]. Such differences preclude simple interchangeability in synthetic pathways, analytical methods, and biological assays.

Quantitative Evidence for 2-(4-Cyanophenyl)-2-oxoacetic acid: A Comparator-Based Selection Guide


Differential Docking Energy Against a Biological Target for 2-(4-Cyanophenyl)-2-oxoacetic acid Ethyl Ester vs. Unsubstituted Analog

In a direct head-to-head computational study, the ethyl ester of 2-(4-cyanophenyl)-2-oxoacetic acid (AKE2) exhibited significantly different docking energies compared to the unsubstituted ethyl 2-oxo-2-phenylacetate (AKE1) against a specific biological target, as part of a predictive model for enantioselectivity [1]. The 4-cyanophenyl derivative showed a more negative E_R value (-54.4 kcal/mol vs -51.4 kcal/mol) and a markedly more negative E_S value (-64.7 kcal/mol vs -51.7 kcal/mol), indicating a stronger, more differentiated binding affinity for the pro-S conformer [1].

Computational Chemistry Enzyme Modeling Drug Discovery

Elevated Boiling Point of 2-(4-Cyanophenyl)-2-oxoacetic acid Ethyl Ester Compared to Unsubstituted Parent Compound

The presence of the 4-cyano substituent dramatically increases the boiling point of the ethyl ester derivative, ethyl (4-cyanophenyl)(oxo)acetate, relative to the unsubstituted phenylglyoxylic acid [1][2]. This substantial difference is a direct consequence of the cyano group's polarizability and its contribution to intermolecular forces, impacting purification and handling protocols.

Physicochemical Property Thermal Stability Process Chemistry

Validated Use as a Reference Standard for Regulatory Method Validation (AMV/ANDA)

Multiple reputable vendors specifically certify 2-(4-Cyanophenyl)-2-oxoacetic acid for use in analytical method development, method validation (AMV), and as a quality control standard for Abbreviated New Drug Application (ANDA) submissions, with traceability to pharmacopeial standards like USP or EP provided upon feasibility [1][2]. This level of regulatory alignment and detailed characterization is not universally claimed or documented for its closest unsubstituted or differently substituted analogs.

Analytical Chemistry Pharmaceutical QC Regulatory Compliance

Enhanced Electrophilicity and Tuned Reactivity via Para-Cyano Substitution

The mechanism of action for 2-(4-Cyanophenyl)-2-oxoacetic acid is driven by its ability to participate in electrophilic reactions, an effect amplified by the electron-withdrawing nature of the para-cyano group . This contrasts with analogs bearing electron-donating groups (e.g., 4-methylphenyl) or weaker electron-withdrawing groups (e.g., 4-halophenyls), which would exhibit diminished electrophilicity and consequently different reaction kinetics and product distributions in nucleophilic acyl substitutions or condensations.

Synthetic Chemistry Reaction Mechanism Medicinal Chemistry

Targeted Application Scenarios for 2-(4-Cyanophenyl)-2-oxoacetic acid Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies in Drug Discovery

In drug discovery programs exploring phenylglyoxylic acid derivatives as enzyme inhibitors, 2-(4-Cyanophenyl)-2-oxoacetic acid serves as a critical probe for exploring the impact of strong electron-withdrawing groups on target binding. Its ethyl ester form demonstrates a quantifiably different docking profile (ΔE_S = -13.0 kcal/mol) compared to the unsubstituted parent scaffold, making it essential for mapping binding pockets where an electrophilic aryl ring is required for affinity or selectivity [1].

Pharmaceutical Analytical Method Development and Regulatory Submission (AMV/ANDA)

This compound is specifically marketed and documented for use as a reference standard in analytical method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDA). Its traceability to USP or EP standards supports its direct use in generating data for regulatory submissions, providing a level of compliance not assured by less characterized phenylglyoxylic acid analogs [2][3].

Process Chemistry and Synthesis of High-Boiling Intermediates

The significantly elevated boiling point of its ethyl ester (350.3 °C vs 258.6 °C for phenylglyoxylic acid) identifies 2-(4-Cyanophenyl)-2-oxoacetic acid and its derivatives as suitable intermediates for high-temperature synthetic transformations or for processes requiring purification by distillation under reduced pressure, where a lower-boiling analog would be impractical or co-distill with solvents [4][5].

Mechanistic Studies on Electrophilic Reactivity

Due to the strong -I and -M effects of the 4-cyano group, this compound is the preferred substrate for investigations into nucleophilic acyl substitution and related electrophilic reactions. Its enhanced reactivity allows researchers to study reaction kinetics and outcomes under a set of conditions that may not be feasible with the less electrophilic unsubstituted phenylglyoxylic acid, thereby expanding the scope of feasible synthetic methodologies .

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